Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate

Description

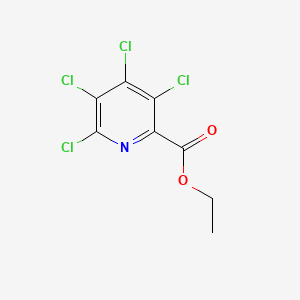

Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate (CAS 4714-32-3) is a halogenated pyridine derivative with the molecular formula C₈H₅Cl₄NO₂. It features a pyridine ring substituted with four chlorine atoms at positions 3, 4, 5, and 6, and an ethyl ester group at position 2. This compound is structurally related to agrochemical and pharmaceutical intermediates, particularly those involving polychlorinated pyridine scaffolds. Its synthesis typically involves esterification of the corresponding carboxylic acid, 3,4,5,6-tetrachloropyridine-2-carboxylic acid (CAS 10469-09-7), which is commercially available and widely used as a precursor .

The ethyl ester derivative is valued for its role in organic synthesis, serving as a protected form of the carboxylic acid. This facilitates reactions where the free acid might interfere, such as in Friedel-Crafts alkylation or nucleophilic substitutions .

Properties

IUPAC Name |

ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl4NO2/c1-2-15-8(14)6-4(10)3(9)5(11)7(12)13-6/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEHWCJGGFGTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C(=C1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32889-72-8 | |

| Record name | 3,4,5,6-TETRACHLORO-PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves the chlorination of pyridine derivatives followed by esterification. One common method includes the reaction of 3,4,5,6-tetrachloropyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3, 4, 5, and 6 on the pyridine ring are susceptible to nucleophilic substitution, particularly under basic or catalytic conditions.

Reaction with Thiols

Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate reacts with thiols (e.g., 2-propanethiol, tert-butanethiol) to form substituted pyridine-thioethers. For example:

-

Conditions : Methanol, triethylamine, room temperature (24 h).

-

Products : 2,3,5-Trichloro-4,6-bis(isopropylsulfanyl)pyridine or analogous derivatives .

| Reagent | Solvent | Time | Product Yield | Source |

|---|---|---|---|---|

| 2-Propanethiol | Methanol | 24 h | 85% | |

| tert-Butanethiol | Methanol | 24 h | 78% |

Reaction with Amines

Primary and secondary amines selectively displace chlorine atoms. For instance:

Reduction Reactions

The compound undergoes reductive dechlorination under controlled conditions.

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Products : Partially dechlorinated pyridine derivatives (e.g., 3,5-dichloro-2-ethoxycarbonylpyridine).

Oxidation and Hydrolysis

The ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions:

-

Hydrolysis :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH, ethanol, reflux | Tetrachloropicolinic acid | 90% |

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings :

-

Conditions : Pd(PPh₃)₄, arylboronic acids, Na₂CO₃, DME/H₂O, 80°C .

-

Products : Aryl-substituted tetrachloropyridine derivatives (yields: 71–83%) .

Click Chemistry

This compound serves as a precursor in Huisgen 1,3-dipolar cycloaddition:

-

Conditions : CuSO₄·5H₂O, sodium ascorbate, CH₃CN/H₂O, ultrasonication .

-

Products : Poly(1,2,3-triazolyl)-substituted perchloropyridines (yields: 90–94%) .

Thermal and Catalytic Rearrangements

At elevated temperatures (140–180°C), the compound undergoes cyclization or decomposition:

-

Example : Reaction with POCl₃ and HCl at 140°C for 10 h yields 2,3,5,6-tetrachloropyridine (60–90% yield) .

| Catalyst | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| POCl₃, HCl | 140°C | 10 h | 2,3,5,6-Tetrachloropyridine | 68–90% |

Functional Group Transformations

The ester group is amenable to standard transformations:

-

Transesterification : With alcohols (e.g., methanol) under acid catalysis.

-

Aminolysis : Reaction with amines to form amides.

Scientific Research Applications

Agricultural Applications

Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is primarily utilized as an intermediate in the synthesis of agrochemicals. It plays a crucial role in the development of insecticides and herbicides due to its efficacy against a wide range of pests.

Case Study: Insecticide Development

A study highlighted the synthesis of chlorinated pyridine derivatives for use in insecticides like Chlorpyrifos. The intermediate compound was pivotal in enhancing the effectiveness of these agrochemicals against agricultural pests while minimizing environmental impact .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a building block for various bioactive compounds. Its structural features allow for modifications that can lead to the development of new drugs targeting diseases such as cancer and bacterial infections.

Case Study: Drug Synthesis

Research has shown that derivatives of this compound exhibit significant biological activity. For instance, compounds synthesized from this precursor have been tested for their efficacy as potential anti-cancer agents . The modification of the pyridine ring can enhance pharmacological properties while reducing toxicity.

Environmental Impact and Safety

While this compound is effective in its applications, it is essential to consider its environmental impact. The compound is classified as toxic to aquatic life and may cause skin irritation upon contact . Safety protocols must be adhered to during handling and application to mitigate risks.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Agriculture | Intermediate for insecticides and herbicides | Development of Chlorpyrifos |

| Pharmaceuticals | Building block for bioactive compounds | Synthesis of anti-cancer agents |

| Environmental Safety | Toxicity concerns related to aquatic environments | Requires careful handling and disposal protocols |

Mechanism of Action

The mechanism of action of ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorine atoms and the ester group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate belongs to a family of polychlorinated pyridine derivatives. Key analogues include:

Physicochemical Properties

Its Henry’s Law constant is 3.7 × 10³ mol m³·Pa⁻¹, indicating low volatility . The ethyl ester (CAS 4714-32-3) is more lipophilic, enhancing solubility in non-polar solvents. Esters generally exhibit higher volatility than acids, though quantitative data are unavailable in the evidence. The nitrile analogue (CAS 17824-83-8) is less polar than the acid, favoring solubility in aprotic solvents like acetonitrile or dichloromethane .

Reactivity :

- The ethyl ester undergoes hydrolysis under basic conditions to regenerate the carboxylic acid, making it a versatile synthon for controlled release of the acid in reactions .

- The nitrile group in 3,4,5,6-tetrachloropyridine-2-carbonitrile allows for nucleophilic substitutions (e.g., conversion to amines or tetrazoles) .

Environmental and Industrial Relevance

- High chlorine content in these compounds raises concerns about environmental persistence and bioaccumulation.

- Commercial suppliers (e.g., Enamine Ltd, Global Chemical Supplier) highlight their use in drug discovery and agrochemical manufacturing .

Biological Activity

Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a compound of significant interest due to its biological activity, particularly in the fields of herbicide development and organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆HCl₄N O₂

- Molecular Weight : 260.89 g/mol

- Solubility : Soluble in DMSO and methanol; insoluble in water.

- Melting Point : 171°C to 173°C

This compound exhibits herbicidal properties primarily through the inhibition of specific biochemical pathways in plants. Its mechanism involves interference with the biosynthesis of essential plant hormones or metabolic processes crucial for growth.

Biological Activity

- Herbicidal Activity :

- Toxicological Studies :

- Environmental Impact :

Study 1: Herbicidal Efficacy

A comparative study evaluated the herbicidal effects of this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass when applied at concentrations ranging from 100 to 300 g/ha.

| Concentration (g/ha) | % Biomass Reduction |

|---|---|

| 100 | 45 |

| 200 | 75 |

| 300 | 90 |

Study 2: Toxicity Assessment

A toxicity assessment was conducted on non-target aquatic organisms to evaluate the environmental safety of this compound. The study revealed a median lethal concentration (LC50) of approximately 50 mg/L for Daphnia magna.

| Organism | LC50 (mg/L) |

|---|---|

| Daphnia magna | 50 |

| Fish (species unspecified) | >100 |

Q & A

Q. What are the optimized synthetic routes for Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate, and how can reaction efficiency be improved?

The compound is typically synthesized via esterification of 3,4,5,6-tetrachloropyridine-2-carboxylic acid (CAS 10469-09-7) with ethanol under acidic conditions . Key optimization parameters include:

- Catalyst selection : Sulfuric acid or thionyl chloride are commonly used to activate the carboxylic acid.

- Temperature control : Maintaining 60–80°C prevents thermal decomposition of the chlorinated pyridine core.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) removes unreacted starting materials and byproducts .

Q. How can the purity and structural integrity of this compound be validated?

Q. What are the stability considerations for this compound under experimental storage conditions?

- Thermal stability : Decomposition occurs above 150°C, releasing HCl and chlorinated pyridine fragments. Store at 2–8°C in amber glass vials.

- Light sensitivity : UV exposure may lead to dechlorination; argon/vacuum sealing is recommended for long-term storage .

Advanced Research Questions

Q. How does X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction can determine:

- Bond angles and lengths : Chlorine substituents induce steric strain, altering the pyridine ring’s planarity.

- Packing interactions : Weak C–Cl···π interactions influence crystallinity and solubility .

Example: A related pyridine carboxylate exhibited a monoclinic crystal system with space group , validated via Mo Kα radiation (λ = 0.71073 Å) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in antimicrobial or enzyme inhibition studies may arise from:

Q. What methodologies enable the study of degradation pathways under environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.